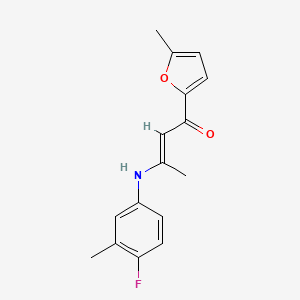
2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.136827821 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
2,4-Diamino-6-hydroxypyrimidines substituted in position 5 have been prepared and their alkylation led to compounds that exhibited poor inhibitory activity against DNA viruses but marked inhibitory activity against retrovirus replication in cell culture. The derivatives specifically inhibited human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture but were also cytostatic to CEM cell cultures. The antiretroviral activity of these derivatives was comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Crystal Structure Analysis
A study focused on isostructural and essentially isomorphous compounds, highlighting their hydrogen-bonded sheet structures formed by N-H...N and N-H...O hydrogen bonds. This structural analysis contributes to understanding the molecular configurations and interactions of pyrimidine derivatives (Trilleras et al., 2009).
Synthesis of Pyrimidine Derivatives
Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine demonstrates its potential as a new intermediate compound in the production of pyrimidine derivatives. The synthesis process highlighted offers a route to obtaining products with a purity higher than 99.5% (Liu Guo-ji, 2009).
Antimicrobial Activity and Crystal Structures
The antimicrobial activity of pyrimidine-2(1H)-selenone derivatives was investigated, demonstrating very strong activity against selected strains of Gram-positive bacteria and fungi. The effect of the position of the methoxy substituent on biological activity and crystal structure was also studied, showing significant selectivity improvements with different substituent positions (Żesławska et al., 2020).
Liquid Crystal Properties
Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids were synthesized, and their liquid crystal properties were examined. Compounds with methyl and methoxy groups showed nematic liquid crystal properties with a mesophase range of 30-50°C, indicating their potential use in materials science (Mikhaleva, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-6-14(7-5-13)17-12-18(21-19(20-17)23-3)15-8-10-16(22-2)11-9-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIANHBPJYXCFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-propyl-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)
![1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-(3-oxopiperazin-1-yl)pentane-1,5-dione](/img/structure/B5500498.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)
![2-[4-Oxo-3(4H)-quinazolinyl]-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5500510.png)
![(5E)-5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)
![2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)
![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)
![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)
![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B5500555.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)
![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)
![N-(3-{[(4-ethylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5500567.png)

